molecular formula C13H13N B7777868 1,2,3,4-Tetrahydroacridine CAS No. 69577-70-4

1,2,3,4-Tetrahydroacridine

Cat. No.: B7777868
CAS No.: 69577-70-4
M. Wt: 183.25 g/mol
InChI Key: RXBYRTSOWREATF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3,4-Tetrahydroacridine is a heterocyclic compound that belongs to the acridine family. It is a partially hydrogenated derivative of acridine, characterized by its polycyclic planar structure. This compound has garnered significant attention due to its diverse applications in medicinal chemistry, organic electronics, and other scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydroacridine can be synthesized through various methods. One common approach involves the reduction of acridine using hydrogenation techniques. For instance, catalytic hydrogenation of acridine in the presence of a suitable catalyst such as palladium on carbon can yield this compound . Another method involves the cyclization of appropriate precursors under specific conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of eco-friendly solvents and recyclable catalysts is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1,2,3,4-Tetrahydroacridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1,2,3,4-Tetrahydroacridine has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of 1,2,3,4-tetrahydroacridine, particularly in medicinal applications, involves the inhibition of acetylcholinesterase. This inhibition prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter at synapses. This mechanism is crucial in the treatment of Alzheimer’s disease, where acetylcholine levels are typically reduced .

Comparison with Similar Compounds

1,2,3,4-Tetrahydroacridine is unique due to its partially hydrogenated structure, which imparts distinct chemical and biological properties. Similar compounds include:

These compounds share structural similarities but differ in their specific applications and biological activities.

Conclusion

This compound is a versatile compound with significant applications in various scientific fields. Its unique structure and chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

1,2,3,4-tetrahydroacridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12/h1,3,5,7,9H,2,4,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXBYRTSOWREATF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC3=CC=CC=C3C=C2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70954586
Record name 1,2,3,4-Tetrahydroacridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70954586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3295-64-5, 69577-70-4
Record name 1,2,3,4-Tetrahydroacridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3295-64-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4-Tetrahydroacridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003295645
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acridine, tetrahydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069577704
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3,4-Tetrahydroacridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70954586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,4-tetrahydroacridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.968
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,4-Tetrahydroacridine
Reactant of Route 2
Reactant of Route 2
1,2,3,4-Tetrahydroacridine
Reactant of Route 3
Reactant of Route 3
1,2,3,4-Tetrahydroacridine
Reactant of Route 4
1,2,3,4-Tetrahydroacridine
Reactant of Route 5
1,2,3,4-Tetrahydroacridine
Reactant of Route 6
1,2,3,4-Tetrahydroacridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.